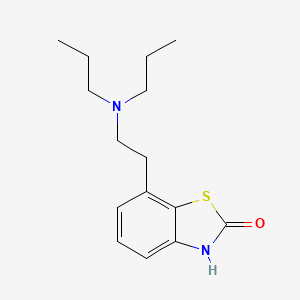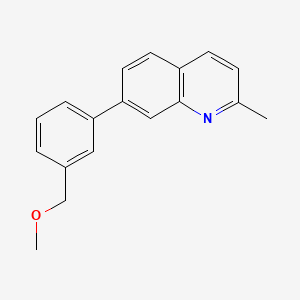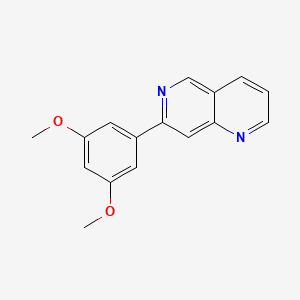
7-(3-Methoxyphenyl)-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxyphenyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group at the 7-position and a methyl group at the 2-position of the quinoline ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-2-methylquinoline typically involves the condensation of 3-methoxybenzaldehyde with 2-methylquinoline under acidic or basic conditions. One common method is the Pfitzinger reaction, where 3-methoxybenzaldehyde reacts with 2-methylquinoline in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-(3-Hydroxyphenyl)-2-methylquinoline.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-(3-Hydroxyphenyl)-2-methylquinoline
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
7-(3-Methoxyphenyl)-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, and this compound is no exception.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)-2-methylquinoline depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy group and the quinoline ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-(3-Hydroxyphenyl)-2-methylquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methylquinoline: Lacks the methoxyphenyl group, leading to different chemical and biological properties.
3-Methoxyquinoline: The methoxy group is directly attached to the quinoline ring, altering its reactivity and biological activity.
Uniqueness
7-(3-Methoxyphenyl)-2-methylquinoline is unique due to the presence of both a methoxyphenyl group and a methyl group on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-2-methylquinoline |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-13-8-9-15(11-17(13)18-12)14-4-3-5-16(10-14)19-2/h3-11H,1-2H3 |
InChI Key |
JQAHRDJGLFSZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




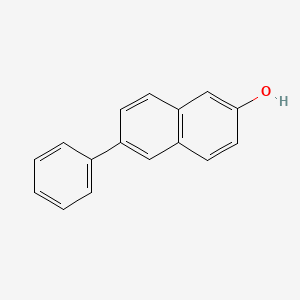
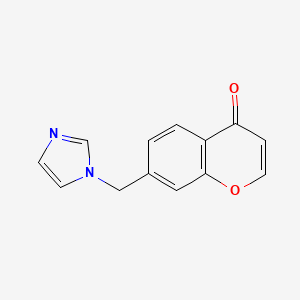

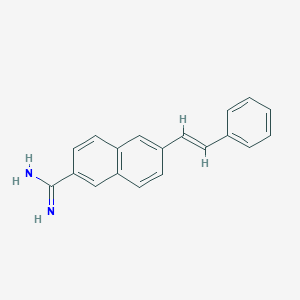

![7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol](/img/structure/B10845441.png)
